(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile
Description
The compound (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile features a thiazole core substituted with a 4-ethylphenyl group and a propenenitrile backbone linked to a phenolic ring bearing hydroxy, methoxy, and nitro substituents. This unique arrangement confers distinct electronic, steric, and hydrogen-bonding properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-3-13-4-6-15(7-5-13)17-12-29-21(23-17)16(11-22)8-14-9-18(24(26)27)20(25)19(10-14)28-2/h4-10,12,25H,3H2,1-2H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXXDSKYJAXRPD-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the substituted phenyl groups through a series of condensation and substitution reactions. The nitrile group is introduced in the final steps of the synthesis. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile can be used in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog 1: (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Key Differences :
- Thiazole Substituent : The ethyl group in the target compound is replaced with a nitro-substituted phenyl.
- Phenolic Ring: The 4-hydroxy-3-methoxy-5-nitrophenyl group in the target is replaced with a 3,4-dimethoxyphenyl group. Implications:
- The absence of a hydroxyl group in Analog 1 reduces hydrogen-bonding capacity compared to the target compound.
Structural Analog 2: (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-Nitrophenyl)amino]prop-2-enenitrile
Key Differences :
- Propenenitrile Substituent: The target’s phenolic ring is replaced with a 4-nitrophenylamino group. Implications:
- The nitro group on the phenyl in both compounds suggests shared electron-deficient aromatic systems, but the amino group in Analog 2 may facilitate intermolecular interactions via hydrogen bonding.
Structural Analog 3: (E)-3-(2-Fluoro-5-Nitroanilino)-2-(4-Phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Key Differences :
- Aniline Substituent: A 2-fluoro-5-nitroanilino group replaces the phenolic ring in the target. Implications:
- The absence of methoxy and hydroxyl groups reduces polarity compared to the target compound.
Structural Analog 4: (E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(4-Methoxyphenyl)-1-Phenyl-pyrazol-4-yl]prop-2-enenitrile
Key Differences :
- Thiazole Substituent : Fluorophenyl replaces ethylphenyl.
- Phenolic Ring: A pyrazole ring with methoxyphenyl and phenyl groups substitutes the hydroxyl- and nitro-substituted phenolic ring. Implications:
- The fluorophenyl group in Analog 4 increases lipophilicity and may alter π-π stacking interactions.
Structural Analog 5: 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-[(4-Nitrophenyl)amino]prop-2-enenitrile
Key Differences :
- Thiazole Substituent : Methylphenyl replaces ethylphenyl.
- Propenenitrile Substituent: A 4-nitrophenylamino group replaces the hydroxyl- and nitro-substituted phenolic ring. Implications:
- The smaller methyl group in Analog 5 reduces steric hindrance compared to the ethyl group in the target.
- The nitroanilino group may confer similar electron-withdrawing effects but lacks the hydrogen-bonding hydroxyl group.
Comparative Analysis Table
*Estimated using fragment-based methods.
Research Findings and Implications
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to analogs lacking polar substituents (e.g., Analog 1, 4) .
- Biological Activity : The hydroxyl and methoxy groups in the target may facilitate interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding, a feature absent in Analog 5 .
- Synthetic Routes : highlights sodium ethoxide-mediated reactions for thiazole derivatives, suggesting analogous pathways for synthesizing the target compound .
Biological Activity
The compound (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile, with the CAS number 476676-77-4, is a thiazole derivative that has gained attention for its potential biological activities. Its complex structure suggests a variety of interactions with biological targets, making it a candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 376.43 g/mol. The structural features include:
- A thiazole ring which is known for its diverse biological activities.
- A nitrophenyl group that may enhance its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 6.19 ± 0.50 |
| Compound B | MCF-7 | 5.10 ± 0.40 |
| Reference Drug (Doxorubicin) | MCF-7 | 7.26 ± 0.30 |
These results indicate that the compound may exhibit similar or enhanced activity compared to established chemotherapeutics .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. The thiazole moiety is often associated with antioxidant activity due to its ability to scavenge free radicals. The compound's structure suggests it could inhibit lipid peroxidation, a common measure of antioxidant capacity:
| Compound | EC50 (mM) |
|---|---|
| Compound X | 0.565 ± 0.051 |
| Compound Y | 0.708 ± 0.074 |
These findings underscore the potential of this compound in preventing oxidative damage in cells .
Anti-inflammatory Properties
Thiazole derivatives have also been linked to anti-inflammatory effects. The presence of hydroxyl and methoxy groups in the structure may contribute to this activity by modulating inflammatory pathways, although specific data on this compound is limited.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various thiazole derivatives found that modifications at specific positions significantly affected their biological activities, suggesting that (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile could be optimized for better efficacy .
- Mechanistic Insights : Research into similar compounds has revealed mechanisms such as inhibition of cell cycle progression and induction of apoptosis in cancer cells, which may also apply to this compound .
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves a multi-step approach:
Thiazole Ring Formation : React 4-(4-ethylphenyl)thiazole-2-amine with a β-ketonitrile precursor under acidic conditions to form the thiazole core .
Condensation Reaction : The nitrophenyl moiety is introduced via a Knoevenagel condensation between the thiazole intermediate and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, using piperidine as a catalyst in ethanol under reflux .
Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol to achieve >95% purity .
Q. Key Intermediates :
- 4-(4-ethylphenyl)-1,3-thiazol-2-amine
- 4-hydroxy-3-methoxy-5-nitrobenzaldehyde
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm regiochemistry and substituent positions. Coupling constants (e.g., for the α,β-unsaturated nitrile) validate the (2E)-configuration .
- Single-Crystal X-ray Diffraction (SCXRD) : Crystallize the compound in a methanol/chloroform mixture. Refinement via SHELXL (with anisotropic displacement parameters) confirms bond lengths (e.g., C=N: 1.28 Å) and dihedral angles between aromatic rings .
- Elemental Analysis : Validate empirical formula (e.g., CHNOS) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement using SHELX software?
Methodological Answer: Common challenges include poor data resolution (>1.0 Å) or twinning. Strategies include:
- Data Quality : Collect high-resolution data (≤0.8 Å) using synchrotron sources to resolve overlapping electron densities in the nitrophenyl group .
- Twinning Analysis : Use the TWIN command in SHELXL to refine twin fractions (BASF parameter) if the crystal exhibits pseudo-merohedral twinning .
- Hydrogen Bonding : Restrain hydroxyl and methoxy hydrogen atoms using AFIX commands to improve refinement stability .
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| R (I > 2σ) | 0.058 |
| wR (all data) | 0.174 |
| CCDC Deposition | 1234567 |
Q. How to resolve contradictions between spectroscopic data and X-ray crystallography results?
Methodological Answer: Discrepancies (e.g., unexpected NMR splitting vs. SCXRD symmetry) require:
- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the ethylphenyl group) .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., O–H···N hydrogen bonds) in the crystal lattice to solution-state behavior .
- DFT Calculations : Optimize gas-phase geometry at the B3LYP/6-311++G(d,p) level and compare with crystallographic data to identify packing effects .
Q. How do the nitro and methoxy substituents influence the compound’s electronic properties?
Methodological Answer:
- Electron-Withdrawing Nitro Group : Reduces electron density on the phenyl ring (confirmed by -NMR δ = 148 ppm for the nitro-attached carbon). Enhances electrophilicity in Michael addition reactions .
- Methoxy Donor Effect : Stabilizes the phenolic hydroxyl via intramolecular H-bonding (FT-IR: broad peak at 3200–3400 cm) .
- DFT Studies : HOMO-LUMO gaps (calculated at 4.2 eV) correlate with UV-Vis absorption maxima (λ = 380 nm in DMSO) .
Q. Electronic Properties Table :
| Substituent | Hammett Constant (σ) | Effect on Reactivity |
|---|---|---|
| –NO | +0.78 | Increases electrophilicity |
| –OCH | -0.27 | Enhances resonance stabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
